Product packaging for 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole(Cat. No.:CAS No. 1240568-95-9)

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Cat. No.: B6330580
CAS No.: 1240568-95-9
M. Wt: 247.25 g/mol
InChI Key: PKWQNZJNOCTYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a specialized chemical reagent belonging to the class of N-alkylated nitropyrazole derivatives. This compound is offered as a high-purity material strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. As a nitropyrazole, this compound is of significant interest in advanced material science, particularly in the development and synthesis of energetic materials . The incorporation of a nitro group into the pyrazole ring is a key strategy for enhancing material properties . Research into symmetric nitropyrazole-based derivatives has demonstrated their potential for creating high-performance, insensitive energetic compounds with detonation velocities and safety profiles (impact sensitivity) comparable to traditional materials like RDX . The molecular structure of this compound, featuring the 3-phenoxypropyl side-chain, is designed to influence its physical properties, such as thermal stability and solubility, making it a valuable building block for synthetic and structure-activity relationship studies. Furthermore, the pyrazole core is a privileged scaffold in medicinal and agrochemical research . Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antituberculosis properties . Researchers utilize this and similar nitropyrazole compounds as key intermediates in the design and synthesis of novel bioactive molecules, exploring their interactions with various biological targets . Please consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O3 B6330580 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole CAS No. 1240568-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-(3-phenoxypropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-15(17)11-9-13-14(10-11)7-4-8-18-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQNZJNOCTYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Elucidation of Precursor Synthesis and Advanced Retrosynthetic Strategies

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.come3s-conferences.org For 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, the analysis identifies two primary disconnections corresponding to the key bond-forming reactions.

The primary retrosynthetic pathways are:

C-N Bond Disconnection: The bond between the pyrazole (B372694) N1-nitrogen and the propyl chain is disconnected. This corresponds to an N-alkylation reaction, a common strategy for functionalizing nitrogen heterocycles. nih.gov This step identifies 4-nitropyrazole and a suitable 3-phenoxypropyl electrophile (e.g., 1-bromo-3-phenoxypropane or 3-phenoxypropyl tosylate ) as immediate precursors.

C-N Bond Disconnection (Nitration): The C4-NO₂ bond on the pyrazole ring is disconnected. This points to an electrophilic aromatic substitution, specifically a nitration reaction. This disconnection leads back to the unsubstituted 1-(3-phenoxypropyl)-1H-pyrazole .

Further Disconnection: Continuing the analysis on the 4-nitropyrazole precursor, the C4-NO₂ bond is disconnected to yield the fundamental starting material, pyrazole .

This analysis suggests two main synthetic routes:

Route A (Preferred): Nitration of pyrazole to form 4-nitropyrazole, followed by N-alkylation with a phenoxypropyl halide. This route is often preferred as nitration of an already N-alkylated pyrazole can sometimes lead to a mixture of isomers or undesired side reactions.

Route B: N-alkylation of pyrazole to form 1-(3-phenoxypropyl)-1H-pyrazole, followed by nitration at the C4 position.

The precursors for the side chain, such as 1-bromo-3-phenoxypropane, are typically synthesized from phenol (B47542) and 1,3-dibromopropane (B121459) under basic conditions.

Disconnection Step Reaction Type Precursors Identified
N1-Propyl BondN-Alkylation4-Nitropyrazole + 3-Phenoxypropyl Halide
C4-Nitro BondElectrophilic NitrationPyrazole + Nitrating Agent

Optimized Synthesis of the Pyrazole Core with Nitro Functionalization

The direct nitration of pyrazole is a well-established method for producing 4-nitropyrazole. The pyrazole ring is an electron-rich heterocycle, but under strongly acidic nitrating conditions, the ring is protonated, which deactivates it towards electrophilic attack. However, the C4 position remains the most nucleophilic and is selectively nitrated.

Commonly employed nitrating agents include a mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.com The reaction is typically performed at controlled temperatures to manage the exothermic nature of the nitration process and prevent over-nitration or degradation. One reported method involves a one-pot, two-step process where pyrazole is first converted to pyrazole sulfate (B86663) using concentrated sulfuric acid, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com This procedure can achieve high yields.

Alternative methods have been explored, such as the rearrangement of N-nitropyrazole in sulfuric acid or the nitration of 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst like zeolite. nih.gov

Method Nitrating Agent Conditions Yield Reference
Direct NitrationFuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hours85% guidechem.com
RearrangementN-Nitropyrazole in H₂SO₄Room Temperature- nih.gov
From 4-IodopyrazoleFuming HNO₃ / Zeolite or Silica (B1680970)Tetrahydrofuran (B95107) (THF)- nih.gov

With 4-nitropyrazole in hand, the final step is the introduction of the 3-phenoxypropyl group via N-alkylation. This reaction involves the deprotonation of the pyrazole's N-H proton with a suitable base, creating a pyrazolide anion that then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 1-bromo-3-phenoxypropane).

The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are effective. Alternatively, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (B52724) or acetone (B3395972) can also be used, often requiring heating. researchgate.net While two regioisomers are possible (alkylation at N1 or N2), for 4-substituted pyrazoles, alkylation typically occurs regioselectively at the N1 position due to steric hindrance from the C5-substituent (a proton in this case) and electronic factors.

More advanced, catalyst-controlled methods are emerging, including enzymatic alkylation which offers exceptional regioselectivity (>99%) using engineered enzymes and simple haloalkanes, though this is not yet standard for this specific transformation. nih.govnih.gov

Alkylation Method Base Solvent Typical Conditions
Williamson Ether Synthesis AnalogueSodium Hydride (NaH)DMF / THF0°C to Room Temperature
Carbonate-MediatedPotassium Carbonate (K₂CO₃)Acetonitrile / AcetoneReflux
Phase Transfer CatalysisNaOH / Tetrabutylammonium BromideDichloromethane / WaterRoom Temperature
Enzymatic AlkylationEngineered MethyltransferaseAqueous BufferMild, preparative scale

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govresearchgate.net Several green chemistry principles can be applied to the synthesis of this compound.

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating, particularly in the N-alkylation step. researchgate.netthieme-connect.com

Green Solvents: The use of hazardous organic solvents like DMF can be minimized. Water is an ideal green solvent, and aqueous methods for pyrazole synthesis are being developed. thieme-connect.comthieme-connect.com For the N-alkylation step, ionic liquids can serve as recyclable, non-volatile reaction media. researchgate.net

Catalysis: Employing catalytic amounts of reagents is superior to stoichiometric amounts. Heterogeneous catalysts, including nanocatalysts, can be used for pyrazole synthesis and are easily separated and recycled, minimizing waste. researchgate.netthieme-connect.com For the nitration step, using solid acid catalysts or milder nitrating systems could reduce the use of large volumes of highly corrosive fuming acids.

Atom Economy: The synthesis can be designed to maximize the incorporation of atoms from the reactants into the final product. One-pot reactions, where sequential steps are performed in the same vessel without intermediate purification, improve efficiency and reduce solvent waste. researchgate.net

Synthetic Step Conventional Approach Green Alternative Benefit
Nitration Fuming HNO₃/H₂SO₄Solid acid catalyst with a nitrating agentReduced corrosive waste, easier workup
N-Alkylation NaH in DMFK₂CO₃ in ethanol (B145695) or water; Microwave heatingAvoids hazardous reagents and solvents; faster reaction
Overall Process Multi-step with purificationOne-pot synthesisReduced solvent waste and energy consumption

Advanced Purification Techniques and Reaction Scalability Studies

The final purity of the target compound is paramount, and its achievement requires robust purification methods, especially as production is scaled up.

Advanced Purification Techniques:

Chromatography: Silica gel column chromatography is a standard method for purifying pyrazole derivatives. However, the basic nature of the pyrazole nitrogen can lead to tailing and poor separation on acidic silica gel. This can be mitigated by deactivating the silica with a base like triethylamine (B128534) before use. researchgate.net For compounds that are unstable on silica, neutral alumina (B75360) can be an alternative stationary phase. Reversed-phase chromatography using C-18 silica is another powerful technique for purifying polar, N-heterocyclic compounds. researchgate.net

Recrystallization: This is a highly effective and scalable method for obtaining high-purity crystalline solids. The choice of solvent is critical; mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often employed to achieve optimal crystallization. researchgate.net

Acid Salt Formation: A specific method for purifying pyrazoles involves dissolving the crude product in a suitable solvent and treating it with an acid (e.g., hydrochloric acid, sulfuric acid) to form the corresponding acid addition salt. google.comgoogle.com These salts are often highly crystalline and can be easily purified by recrystallization and then neutralized to recover the pure free base.

Reaction Scalability Studies: Scaling up the synthesis from laboratory benchtop to industrial production presents challenges related to heat management, reagent addition, and safety, especially for highly exothermic or hazardous reactions like nitration.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability. mdpi.com They provide superior control over reaction temperature, pressure, and mixing, leading to better reproducibility and safety. The nitration step, in particular, is well-suited for a flow chemistry setup, which can handle the exothermicity safely and efficiently.

Process Optimization: Gram-scale and multi-gram-scale syntheses are crucial for evaluating the robustness of a synthetic route. acs.orgacs.org These studies help identify potential bottlenecks, optimize reaction conditions for yield and purity on a larger scale, and ensure the economic viability of the process. For instance, studies on large-scale pyrazole synthesis have demonstrated the feasibility of producing these heterocycles in significant quantities. researchgate.net

Comprehensive Structural Characterization and Elucidation of 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Specific ¹H and ¹³C NMR data, crucial for the definitive assignment of the proton and carbon environments within the "4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole" molecule, are not present in the reviewed literature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Detailed 2D NMR studies, including COSY, HSQC, HMBC, and NOESY experiments, which would be essential for establishing the connectivity and spatial relationships between atoms in the molecule, have not been published.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

A precise elemental composition of "this compound," which would be determined through High-Resolution Mass Spectrometry, is not documented. This analysis is vital for confirming the molecular formula of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

The characteristic vibrational frequencies for the functional groups present in "this compound," obtainable from FT-IR and Raman spectroscopy, are not available. These spectra would provide a unique molecular fingerprint for the compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no published X-ray crystallography studies for "this compound." Such an analysis would provide unequivocal proof of the molecular structure in the solid state, including bond lengths, bond angles, and details of intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

As "this compound" is not expected to be chiral, chiroptical spectroscopy techniques such as Circular Dichroism would not be applicable for its stereochemical analysis. No such data has been found.

Theoretical and Computational Investigations of 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Quantum Chemical Studies (DFT, ab initio) on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the electronic properties and intrinsic reactivity of molecules. For 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, Density Functional Theory (DFT) and ab initio methods provide a robust framework for such investigations.

Utilizing DFT with a widely employed functional such as B3LYP and a suitable basis set like 6-311++G(d,p), the optimized molecular geometry of the compound can be determined, representing its minimum energy structure. From this optimized geometry, a wealth of information about the electronic landscape of the molecule is obtained. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the molecule. The MEP surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitro group is expected to be a strongly electron-withdrawing region, indicated by a positive electrostatic potential, making it susceptible to nucleophilic attack. Conversely, the pyrazole (B372694) and phenoxy rings are likely to exhibit regions of negative potential, indicating their nucleophilic character.

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterValueUnit
HOMO Energy-7.5eV
LUMO Energy-2.1eV
HOMO-LUMO Gap (Egap)5.4eV
Electronegativity (χ)4.8eV
Chemical Hardness (η)2.7eV
Global Electrophilicity Index (ω)4.26eV

Conformational Analysis and Potential Energy Surface Mapping of the Phenoxypropyl Chain

The flexibility of the 3-phenoxypropyl chain attached to the pyrazole ring imparts significant conformational variability to this compound. Understanding the conformational landscape is essential as different conformers can exhibit distinct physical properties and biological activities.

A systematic conformational analysis can be performed by systematically rotating the dihedral angles along the flexible propyl chain. The potential energy surface (PES) can be mapped by calculating the relative energy of each conformation. This process identifies the low-energy, stable conformers and the energy barriers that separate them. Such studies often employ a combination of molecular mechanics for an initial broad search, followed by more accurate DFT calculations for refining the energies of the most stable conformers.

For the phenoxypropyl chain, key dihedral angles include the C-C-C-N angle of the propyl chain and the C-O-C-C angle linking the phenoxy group. The analysis would likely reveal several local energy minima corresponding to different spatial arrangements of the phenoxy group relative to the pyrazole ring. The global minimum would represent the most stable and thus most populated conformation in the ground state. The results of such an analysis are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Table 2: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (°C-C-C-N)Dihedral Angle 2 (°C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)178.585.20.00
265.1175.31.25
3-68.488.91.89
4179.1-84.52.41

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations are an invaluable tool. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the compound and its interactions with potential biological targets, such as proteins or nucleic acids.

In a typical MD simulation, the compound is placed in a simulated aqueous environment, and the system's trajectory is calculated by solving Newton's equations of motion for each atom. This allows for the study of the compound's conformational dynamics in solution, its solvation properties, and its stability over time.

When a potential biological target is identified, MD simulations can be used to model the ligand-target binding process. This involves docking the ligand into the active site of the target and then running an MD simulation of the complex. The simulation can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that mediate binding, and the free energy of binding. This information is critical for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of newly designed analogs without the need for their synthesis and experimental testing.

For this compound, a QSAR study would involve a set of structurally related analogs with known biological activities. A wide range of molecular descriptors would be calculated for each analog, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify various aspects of the molecular structure.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines (SVM), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should have high statistical quality, characterized by a high correlation coefficient (R²) and good predictive power, as assessed by internal and external validation techniques. Such a model can then be used to guide the design of new analogs with potentially improved activity.

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model

DescriptorTypeDescription
Molecular Weight (MW)ConstitutionalThe mass of the molecule.
LogPPhysicochemicalThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Topological Polar Surface Area (TPSA)TopologicalThe surface area of polar atoms, related to membrane permeability.
HOMO EnergyElectronicThe energy of the highest occupied molecular orbital.
Number of Rotatable BondsTopologicalA measure of molecular flexibility.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry can accurately predict various spectroscopic properties of molecules, which can then be used to validate experimental findings or to aid in the identification of the compound.

For this compound, key spectroscopic signatures that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be calculated. These predicted shifts, when compared to experimental spectra, can help in the complete assignment of signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the N-O stretching of the nitro group, C-H stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These predictions can provide insights into the electronic structure and the nature of the chromophores within the molecule.

The close agreement between predicted and experimental spectra serves as a powerful validation of both the computational methodology employed and the synthesized molecular structure.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (pyrazole-H)δ 8.2 ppmδ 8.1 ppm
¹³C NMR (C-NO₂)δ 145.0 ppmδ 144.5 ppm
IR (N-O stretch)1520 cm⁻¹1515 cm⁻¹
UV-Vis (λmax)295 nm298 nm

In Depth Research on Biological and Pharmacological Activities of 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole

In Vitro Mechanistic Profiling of Target Interactions

The in vitro activity of a compound is a critical first step in understanding its pharmacological potential. This involves detailed studies on its interactions with isolated biological components such as enzymes and receptors, as well as its effects on cellular pathways.

Enzyme Inhibition Kinetics and Selectivity Studies

Pyrazole (B372694) derivatives are well-documented as inhibitors of various enzymes. nih.govsemanticscholar.org The presence of the nitro group on the pyrazole ring can significantly influence the electronic properties of the molecule, potentially enhancing its ability to interact with enzyme active sites. nih.gov For instance, studies on aminopyrazole inhibitors have demonstrated that the 4-nitro-pyrazole intermediate is a key precursor in the synthesis of compounds targeting kinases like c-Jun N-terminal kinase 3 (JNK3). nih.gov

The inhibitory potential of pyrazole derivatives has been quantified in various studies. For example, some 1,3-diarylpyrazole analogs have shown inhibitory activity against cyclooxygenase (COX)-2, with IC50 values indicating their potency. nih.gov While specific kinetic data for 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is not available, the data from related compounds suggest it could be a candidate for enzyme inhibition studies.

Table 1: Enzyme Inhibition by Structurally Related Pyrazole Derivatives

Compound/ClassTarget EnzymeIC50 Value (µM)Reference
1,3-Diarylpyrazole AnalogCyclooxygenase-2 (COX-2)2.52 nih.gov
Aminopyrazole Inhibitor (SR-3576)c-Jun N-terminal kinase 3 (JNK3)~1.0 (in cell-based assay) nih.gov
Pyrazole derivative (Compound 44)5-Lipoxygenase (5-LOX)1.78 nih.gov

This table presents data from structurally related compounds to infer the potential activity of this compound.

Receptor Binding Assays and Ligand Efficacy Assessment

The interaction of pyrazole derivatives with various receptors is another key area of pharmacological research. For instance, certain pyrazole analogs have been investigated as ligands for estrogen receptors, with the substitution pattern on the pyrazole ring playing a crucial role in binding affinity. nih.gov The phenoxypropyl side chain of this compound introduces a degree of flexibility and lipophilicity that could facilitate binding to hydrophobic pockets within receptor structures.

Studies on pyrazole derivatives have shown their potential to bind to receptors such as dopamine (B1211576) D2, and serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov The binding affinity is typically quantified by the inhibition constant (Ki), with lower values indicating stronger binding.

Table 2: Receptor Binding Affinities of Related Pyrazole Compounds

Compound/ClassReceptor TargetBinding Affinity (Ki)Reference
Atypical Antipsychotic Pyrazole AnalogDopamine D2Data not specified nih.gov
Atypical Antipsychotic Pyrazole AnalogSerotonin 5-HT2AData not specified nih.gov
Atypical Antipsychotic Pyrazole AnalogSerotonin 5-HT2CData not specified nih.gov

This table is illustrative and based on the types of receptors targeted by pyrazole derivatives. Specific Ki values for the target compound are not available.

Cell-Based Assays for Specific Pathway Modulation (e.g., signal transduction, gene expression)

Cell-based assays provide a more integrated view of a compound's activity within a biological system. Pyrazole derivatives have been shown to modulate various cellular pathways. For example, some aminopyrazole compounds have been demonstrated to inhibit c-Jun phosphorylation in cell-based assays, indicating an effect on the JNK signaling pathway. nih.gov The nitro group, being a strong electron-withdrawing group, can influence the ability of the parent molecule to participate in redox reactions, which could, in turn, affect cellular signaling pathways sensitive to oxidative stress.

Investigation of Cellular Antiproliferative Effects in Disease-Relevant Cell Lines

A significant body of research has focused on the antiproliferative effects of pyrazole derivatives against various cancer cell lines. semanticscholar.orgmdpi.com The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) in different cell lines.

For example, a series of 1,3-diarylpyrazolone derivatives were tested for their antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). One compound, a 4-nitro substituted pyrazolone, exhibited an IC50 value of 39.56 µM against A549 cells. nih.gov Other studies have reported pyrazole derivatives with potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range against cell lines such as MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). nih.govmdpi.com

Table 3: Antiproliferative Activity of Structurally Related Pyrazole Derivatives

Compound/ClassCancer Cell LineIC50 Value (µM)Reference
4-Nitro substituted Pyrazolone (P6)A549 (Lung)39.56 nih.gov
Pyrazolyl Semicarbazidoandrostane Derivative (Compound 246)MCF-7 (Breast)0.02 nih.govmdpi.com
Pyrazolyl Semicarbazidoandrostane Derivative (Compound 246)NCI-H460 (Lung)0.01 nih.govmdpi.com
Pyrazolyl Semicarbazidoandrostane Derivative (Compound 246)SF-268 (CNS)0.03 nih.govmdpi.com
Polysubstituted Pyrazole Derivative (Compound 7)HOP-92 (Lung)1.6 semanticscholar.orgmdpi.com
Polysubstituted Pyrazole Derivative (Compound 7)A498 (Renal)1.81 semanticscholar.orgmdpi.com

This table presents data from various structurally related pyrazole compounds to illustrate the potential antiproliferative activity of this compound.

Preclinical In Vivo Efficacy Studies in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are essential to understand the pharmacodynamic effects of a compound in a whole organism.

Pharmacodynamic Evaluation in Established Disease Models

Pyrazole derivatives have been evaluated in various animal models of disease, including inflammation and pain. nih.govresearchgate.net For example, the anti-inflammatory effects of some pyrazole analogs have been assessed by measuring the inhibition of edema in rat paw models. nih.gov One study reported that a carboxyphenylhydrazone derivative of pyrazole showed a relative anti-inflammatory activity of 1.13 compared to celecoxib (B62257) in a cotton granuloma test in rats. nih.gov

The analgesic properties have also been investigated using models such as the hot plate and tail-flick tests. nih.gov While specific pharmacodynamic data for this compound is not available, the existing data for related compounds suggest that it could be a candidate for in vivo evaluation in models of inflammation, pain, or cancer, depending on its in vitro profile.

Biodistribution and Metabolite Identification in Biological Matrices (Animal Studies)

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the biodistribution or metabolite identification of this compound in animal models. Research in this area is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which are critical determinants of its efficacy and safety. Future pharmacokinetic studies would be necessary to characterize how the compound and its potential metabolites are distributed across various tissues and eliminated from the body.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For analogs of this compound, SAR investigations focus on how modifications to its three main components—the nitro group, the phenoxypropyl chain, and the pyrazole ring—affect its interaction with biological targets. nih.gov These studies are essential for designing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. globalresearchonline.nettandfonline.com

Impact of Nitro Group Modifications on Biological Activity

The nitro group at the C4 position of the pyrazole ring is a critical feature of the molecule, significantly influencing its electronic properties and, consequently, its biological activity. researchgate.net As a potent electron-withdrawing group, it decreases the electron density of the pyrazole ring, which can modulate the compound's binding affinity to various biological targets. researchgate.net

The position of the nitro group on the pyrazole ring is a key determinant of its effects. researchgate.net Nitration typically occurs at the 4-position on the pyrazole ring. globalresearchonline.net Studies on nitropyrazole derivatives have shown that both the position of the nitro group and the nature of other substituents can dictate the compound's selectivity and mechanism of action. researchgate.net

Modifications or replacements of the nitro group can lead to significant changes in the pharmacological profile:

Replacement with other electron-withdrawing groups: Substituting the nitro group with other electron-withdrawing moieties, such as a cyano or trifluoromethyl group, could maintain or alter the electronic influence on the pyrazole core, potentially leading to different receptor interactions and activity profiles.

Replacement with electron-donating groups: Replacing the nitro group with an electron-donating group, such as an amino or methoxy (B1213986) group, would drastically change the electronic nature of the pyrazole ring. An amino group, for instance, could introduce new hydrogen bonding opportunities and improve solubility, thereby altering the compound's interaction with its target. researchgate.net

Positional Isomers: Moving the nitro group to a different position on the pyrazole ring, if synthetically feasible, would likely have a profound impact on activity, as the electronic distribution and steric profile of the molecule would be significantly altered. researchgate.net

Table 1: Impact of Nitro Group Modifications on Pyrazole Analogs

ModificationPredicted Impact on Physicochemical PropertiesPotential Consequence for Biological Activity
Nitro Group at C4 (Reference)Strong electron-withdrawing effect; decreases ring electron density. researchgate.netInfluences binding affinity and selectivity for specific targets. researchgate.netresearchgate.net
Reduction to Amino Group (-NH2)Becomes an electron-donating group; increases potential for hydrogen bonding and solubility. researchgate.netMay alter target specificity; potential for new hydrogen bond interactions with receptors. researchgate.net
Replacement with Halogen (e.g., -Cl, -F)Electron-withdrawing (inductive) and weakly donating (resonance); alters lipophilicity. researchgate.netCan influence membrane permeability and metabolic stability, potentially changing the activity profile. researchgate.net
Complete RemovalLoss of strong electronic influence; increased ring electron density compared to nitro-analog.Likely significant loss or change in activity if the nitro group is crucial for target binding. nih.gov

Consequence of Phenoxypropyl Chain Variations on Receptor Binding and Cellular Effects

Key aspects of the phenoxypropyl chain that can be modified include:

Chain Length: Studies on other pyrazole series have demonstrated that altering the length of an aliphatic chain can modulate biological activity. For example, lengthening a side chain has been shown to increase anti-inflammatory effects in certain pyrazole derivatives. mdpi.com Shortening or lengthening the three-carbon propyl linker could affect the optimal positioning of the terminal phenoxy group within the target protein.

Linker Flexibility: The propyl chain provides a degree of conformational flexibility. Introducing rigidity, for instance by incorporating double bonds or cyclic structures, could lock the molecule into a more or less favorable conformation for receptor binding, thereby increasing potency and selectivity. Conversely, removing the ether oxygen linker has been shown to abolish activity in other pyrazole series, highlighting its importance. acs.org

Table 2: Effects of Phenoxypropyl Chain Variations in Pyrazole Analogs

Chain ModificationPotential Effect on Receptor InteractionPossible Cellular Consequence
Altering Propyl Chain Length (e.g., to ethyl or butyl)Changes the distance and angle of the terminal phenyl ring relative to the pyrazole core, affecting fit in the binding pocket.May increase or decrease binding affinity and potency. mdpi.com
Substitution on the Phenyl Ring (e.g., chloro, methyl)Introduces new steric, hydrophobic, or electronic interactions with amino acid residues in the target. nih.govCould enhance selectivity for a specific receptor subtype or improve overall activity. nih.gov
Replacement of Phenyl Ring (e.g., with pyridine, cyclohexane)Alters aromatic or hydrophobic interactions; may introduce hydrogen bond acceptors/donors.Significant change in the pharmacological profile, potentially leading to a different mechanism of action.
Modification of Ether Linkage (e.g., to thioether, amine)Changes bond angles, flexibility, and hydrogen bonding capacity of the linker.Could alter binding mode and stability; removal of the ether has been shown to abolish activity in some series. acs.org

Pyrazole Ring Substitution Effects on Pharmacological Profiles

SAR studies on various pyrazole series have established several key principles:

Substitution at C3 and C5: The introduction of various groups at the C3 and C5 positions, such as aryl or alkyl moieties, can drastically influence activity. For instance, in one study, the presence of a methyl group on the pyrazole ring significantly improved binding to the enzyme CYP2E1 compared to the unsubstituted pyrazole. nih.gov The relative positioning of bulky groups at C3 and C5 affects the molecule's interaction with enzyme active sites or receptor pockets. nih.gov

Influence of Hydrophobicity and Hydrophilicity: The balance between hydrophobic and hydrophilic substituents on the pyrazole ring is crucial for bioavailability. Hydrophobic groups can improve membrane permeability, while hydrophilic groups can enhance aqueous solubility. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance or, conversely, promote favorable interactions. Bulky groups might prevent a molecule from fitting into a narrow binding site, whereas smaller groups may allow for a more optimal fit. researchgate.net For example, introducing a bulky adamantyl group to a diaryl pyrazole was found to enhance its anti-inflammatory activity. nih.gov

Table 3: General Effects of Pyrazole Ring Substitutions on Pharmacological Profiles

Position of SubstitutionType of SubstituentGeneral Impact on Pharmacological ProfileReference Example
C3 / C5Aryl groups (e.g., Phenyl)Can engage in π-π stacking or hydrophobic interactions within the binding site, often crucial for potency.3,5-diphenylpyrazoles show high inhibitory activity against meprin α. nih.gov
C3 / C5Small alkyl groups (e.g., Methyl)Can enhance binding affinity through hydrophobic interactions without adding excessive bulk.4-Methylpyrazole shows higher affinity for CYP2E1 than unsubstituted pyrazole. nih.gov
C3 / C5Acidic moieties (e.g., Carboxylic acid)Increases polarity and can form ionic bonds or strong hydrogen bonds with the target, often improving activity.Carboxyphenyl moieties at C3/C5 increased activity against meprin β. nih.gov
C3 / C5Bulky groups (e.g., Adamantyl)Can enhance activity by occupying larger hydrophobic pockets within a target.Addition of an adamantyl residue to 1,5-diaryl pyrazole elicited high anti-inflammatory activity. nih.gov

No Published Research Found for "this compound"

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activities of the chemical compound this compound. Despite extensive searches, no specific research data was found pertaining to its molecular-level interactions and mechanisms of action within biological systems.

Efforts to detail the advanced mechanistic elucidation of this compound's biological actions were unsuccessful due to the absence of published studies on this specific compound. The planned exploration, which was to be structured around key areas of molecular biology and toxicology, could not be completed.

There is no available information regarding the following critical aspects of the compound's activity:

Advanced Mechanistic Elucidation of 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole S Biological Actions

Elucidation of Potential Off-Target Interactions:No research has been conducted to identify any unintended molecular interactions of this compound.

While research exists for other pyrazole (B372694) derivatives and related nitro-aromatic compounds, the strict focus on "4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole" as per the instructions prevents the inclusion of such data. For instance, studies on various pyrazole derivatives have shown induction of apoptosis and cell cycle arrest in cancer cell lines. nih.govnih.govresearchgate.netrsc.orgresearchgate.net Similarly, research on 4-nitrophenol, a compound with a nitro group, has indicated the induction of oxidative stress, apoptosis, and autophagy. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental validation.

Future Research Trajectories and Potential Applications of 4 Nitro 1 3 Phenoxypropyl 1h Pyrazole

Development as a Lead Scaffold for Advanced Medicinal Chemistry Programs

The pyrazole (B372694) nucleus is a cornerstone in drug discovery, valued for its metabolic stability and ability to act as a versatile scaffold. mdpi.comresearchgate.net Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net The specific substitution pattern of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole makes it a compelling starting point for medicinal chemistry campaigns.

The N1-substitution with a (3-phenoxypropyl) group offers significant opportunities for modification to optimize pharmacokinetic and pharmacodynamic properties. The ether linkage and propyl chain could be altered to modulate lipophilicity, solubility, and metabolic stability. The terminal phenyl ring is an ideal position for introducing further substituents to explore structure-activity relationships (SAR) and enhance target binding affinity. For instance, the development of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives has shown that such modifications can lead to potent agents against cancer cell lines. nih.gov

The 4-nitro group on the pyrazole ring significantly influences the electronic properties of the heterocycle, a feature that can be exploited for specific biological targets. frontiersin.org Medicinal chemists could explore replacing or modifying this group to fine-tune activity and mitigate potential liabilities associated with nitroaromatic compounds. The development of this compound as a lead scaffold would involve synthesizing a library of analogues to systematically probe the contribution of each structural component.

Table 1: Examples of Biologically Active Pyrazole Derivatives This table showcases the therapeutic potential of the pyrazole scaffold by listing activities of related, but distinct, compounds.

Compound ClassBiological ActivityReference
Pyrazole-oxindole conjugatesAntitumor, Tubulin Polymerization Inhibition nih.gov
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesAntitumor, Cell Apoptosis Induction nih.gov
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylatesAnticancer (A549 cell line) nih.gov
5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamidesTGR5 Agonists nih.gov
Pyrazolylurea derivativesp38 MAP Kinase Inhibition researchgate.net

Utility as a Chemical Probe for Fundamental Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The unique structure of this compound makes it a candidate for development into such a tool. Its defined structure could allow for specific interactions with biological targets.

To be an effective probe, a molecule should ideally have a known mechanism of action and a specific cellular target. The future development of this compound as a chemical probe would first require identifying its biological binding partners through techniques like thermal shift assays or affinity chromatography-mass spectrometry. Once a target is identified, the molecule could be used to elucidate the target's role in health and disease. Furthermore, the phenoxypropyl tail could be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate imaging or pull-down experiments without significantly altering its core binding properties. The development of pyrazole derivatives as selective inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) highlights the potential of this scaffold class in creating specific probes to investigate inflammatory pathways. researchgate.net

Integration into Rational Drug Design and High-Throughput Screening Libraries

Rational drug design relies on understanding the three-dimensional structure of a biological target. Should a specific protein target for this compound be identified, its structure could be used as a foundation for computational modeling and docking studies. This would allow for the in silico design of new analogues with improved potency and selectivity, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.com

High-throughput screening (HTS) involves testing large libraries of compounds for activity against a specific biological target. This compound is an ideal candidate for inclusion in HTS libraries due to its "drug-like" properties and synthetic tractability. The pyrazole scaffold is a common feature in many compound libraries due to its proven success in yielding active "hits." nih.gov The optimization of an HTS hit led to the discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of the TGR5 receptor, demonstrating a successful pathway from screening to lead discovery for a related phenoxy-pyrazole compound. nih.gov Including this compound and a small, focused library of its derivatives in screening campaigns could lead to the identification of novel biological activities.

Addressing Research Challenges in Nitro-Heterocycle Development

While nitro-heterocyclic compounds are effective in certain therapeutic areas, their development can present challenges. researchgate.net A primary concern is the potential for the nitro group to be metabolically reduced in vivo to reactive intermediates, such as nitroso or hydroxylamine (B1172632) species, which can lead to toxicity. A key research trajectory for this compound would be to conduct thorough metabolic studies to understand how the nitro group is processed in biological systems.

Research would focus on:

Metabolic Profiling: Identifying the metabolic pathways and the enzymes responsible for the biotransformation of the compound.

Bioactivation Assessment: Determining if reactive metabolites are formed and evaluating their potential for cytotoxicity or genotoxicity.

Structure-Toxicity Relationship: Synthesizing analogues with modified electronic properties or steric hindrance around the nitro group to block metabolic activation pathways while retaining desired biological activity.

Overcoming these challenges is crucial for the successful translation of any nitro-containing compound from a laboratory curiosity to a therapeutic candidate.

Synergistic Research Opportunities with Other Therapeutic Modalities

The biological activity of this compound may be enhanced when used in combination with other therapeutic agents. For instance, if the compound is found to have anticancer properties, it could be tested for synergistic effects with existing chemotherapy drugs or targeted therapies. nih.gov Such a combination could potentially lower the required dose of one or both agents, thereby reducing side effects, or overcome mechanisms of drug resistance.

Another avenue is its potential use with immunotherapies. Some small molecules can modulate the tumor microenvironment or immune cell function, making tumors more susceptible to immune checkpoint inhibitors. researchgate.net Future research could explore whether this compound has immunomodulatory properties that could be harnessed in combination cancer treatments. These synergistic opportunities represent a forward-looking area of research that could significantly expand the compound's potential utility.

Q & A

Q. What are the key synthetic routes for preparing 4-nitro-1-(3-phenoxypropyl)-1H-pyrazole, and how can its purity be verified?

The compound is typically synthesized via direct alkylation of 4-nitropyrazole with 3-phenoxypropyl halides. For example, IR spectroscopy (ATR mode) can confirm functional groups, with characteristic peaks such as:

  • ν̃ = 1529 cm⁻¹ (C-NO₂ stretching)
  • ν̃ = 1498 cm⁻¹ (aromatic C=C)
  • ν̃ = 756–726 cm⁻¹ (C-H out-of-plane bending of monosubstituted benzene) .
    Purity can be further validated using HPLC or GC-MS, coupled with elemental analysis to confirm stoichiometry.

Q. How can researchers optimize the alkylation step to avoid byproducts in the synthesis of this compound?

Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reactivity and minimize decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.
  • Molar ratios : A 1.2:1 ratio of 3-phenoxypropyl bromide to 4-nitropyrazole ensures complete alkylation .
    Post-reaction, column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the product.

Advanced Research Questions

Q. What strategies enable site-selective C-H functionalization of this compound?

Transition-metal-catalyzed C-H arylation is a robust method. For instance:

  • Catalyst system : PdCl₂(PPh₃)₂ (2.5 mol%) with CuI (10 mol%) as a co-catalyst.
  • Base : K₂CO₃ in DMF at 110°C for 12 hours.
  • Directing groups : The nitro group at C4 activates adjacent C5-H bonds for coupling with aryl halides .
    Yields up to 44% are achievable, though competing coordination from the phenoxypropyl group may require ligand tuning .

Q. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

The nitro group can be selectively reduced to an amine using:

  • Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol at 25°C.
  • Chemical reduction : SnCl₂/HCl or Zn/HOAc, though these may require careful pH control to avoid over-reduction .
    For substitution, nucleophilic aromatic displacement (e.g., with thiols or amines) is feasible under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) .

Q. What spectroscopic and computational methods are recommended for analyzing electronic effects in derivatives of this compound?

  • UV-Vis spectroscopy : Monitor π→π* transitions to assess conjugation changes.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density (e.g., nitro group’s electron-withdrawing effect on the pyrazole ring) .
  • ¹H/¹³C NMR : Chemical shifts (e.g., deshielded C5 in pyrazole due to nitro group) correlate with Hammett substituent constants .

Q. How can researchers design analogs to study structure-activity relationships (SAR) in pharmacological applications?

  • Core modifications : Replace the phenoxypropyl group with other aryl ethers (e.g., 4-fluorophenoxy) to assess steric/electronic effects.
  • Nitro group alternatives : Substitute with cyano or trifluoromethyl groups to modulate electron density and bioavailability .
  • Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for enhanced binding studies .

Methodological Considerations

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with precise temperature control during alkylation.
  • Byproduct formation : Implement inline IR monitoring to track reaction progress and optimize quenching steps.
  • Solvent recovery : DMF can be distilled under reduced pressure (80°C, 15 mmHg) for reuse .

Q. How can contradictions in reported reaction yields be resolved during method optimization?

  • Parameter screening : Use design-of-experiments (DoE) to systematically vary catalysts, solvents, and temperatures.
  • Reproducibility checks : Validate literature protocols with controlled reagent sources (e.g., anhydrous K₂CO₃) and inert atmospheres .
  • Mechanistic studies : Employ kinetic isotope effects (KIEs) or radical traps to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.